N-Ethylglycine (full chemical name), a non-proteinogenic amino acid, is a secondary amine and an N-alkylated derivative of glycine. It has been detected in both terrestrial and extraterrestrial environments, notably in the Murchison meteorite, suggesting its potential role in prebiotic chemistry and chemical evolution. [, ] In a biological context, N-ethylglycine is recognized as a metabolite of the local anesthetic lidocaine. [, , ]
N-Ethylglycine is an amino acid derivative characterized by the presence of an ethyl group attached to the nitrogen atom of the glycine structure. Its molecular formula is and it has a molecular weight of approximately 103.12 g/mol. N-Ethylglycine is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation but can have significant biological and chemical applications.
N-Ethylglycine can be synthesized through various methods, including chemical synthesis and biotechnological approaches. It is not commonly found in nature but can be produced through specific synthetic pathways involving glycine derivatives or fermentation processes.
N-Ethylglycine belongs to the class of amino acids, specifically categorized as an aliphatic amino acid due to its ethyl side chain. It is also classified under the broader category of N-alkylated amino acids, which are important in various biochemical applications.
The synthesis of N-Ethylglycine can be achieved through several methods:
The chemical synthesis typically involves:
In biotechnological approaches, metabolic engineering techniques are employed to optimize bacterial strains for enhanced production rates.
N-Ethylglycine participates in various chemical reactions typical of amino acids, including:
The reactions typically require specific conditions such as pH control, temperature regulation, and the presence of catalysts or reagents tailored for desired transformations.
In biochemical contexts, N-Ethylglycine may act as a building block for more complex molecules or serve as an intermediate in metabolic pathways. Its mechanism involves interactions with enzymes that facilitate its incorporation into larger structures or its conversion into other functionalized compounds.
Research indicates that N-Ethylglycine derivatives are utilized in molecular biology applications, particularly in the synthesis of peptide nucleic acids and other oligonucleotides that play roles in gene expression regulation .
N-Ethylglycine finds applications across various fields:
N-Ethylglycine (NEG) arises primarily through enzymatic conjugation reactions in hepatic and renal mitochondria. The enzyme glycine-N-acyltransferase (GLYAT) catalyzes the condensation of glycine with acyl-CoA substrates, notably ethyl-CoA, yielding NEG as a minor metabolite alongside primary products like hippurate. This pathway functions as a glycine deportation mechanism, regulating systemic glycine pools and detoxifying aromatic acids derived from gut microbiota metabolism [9].
Metabolic flux through this pathway is dynamically regulated by:
The glycine cleavage system (GCS) is the dominant glycine catabolic pathway. Its impairment (e.g., in non-ketotic hyperglycinemia) causes systemic glycine accumulation, subsequently shunting glycine toward conjugation pathways. Murine models with Gldc mutations show 2.3-fold higher hepatic NEG (p<0.001) and related derivatives, confirming GCS’s role in regulating conjugation flux [9].
Table 1: Enzymatic Pathways Contributing to N-Ethylglycine Metabolism
Enzyme | Reaction | Subcellular Localization | Primary Regulation |
---|---|---|---|
Glycine-N-acyltransferase (GLYAT) | Ethyl-CoA + Glycine → N-Ethylglycine + CoA | Mitochondrial matrix | Glycine concentration; Acyl-CoA availability |
Glycine cleavage system (GCS) | Glycine → CO₂ + NH₃ + CH₂-THF | Mitochondrial matrix | Allosteric inhibition by glycine; Transcriptional (MYC, E2F) |
Arginine:glycine amidinotransferase (AGAT) | Glycine + Arginine → Guanidinoacetate + Ornithine | Cytoplasm | Arginine availability; Hormonal (insulin) |
NEG is a major bioactive metabolite of the local anesthetic lidocaine, formed via oxidative N-deethylation. This transformation occurs in two sequential phases:
Pharmacokinetically, NEG formation demonstrates nonlinear kinetics due to:
Unlike lidocaine, NEG lacks sodium channel-blocking activity. Instead, it functions as a selective competitive substrate for the glycine transporter GlyT1 (Ki = 8.3 μM). Systemic NEG administration in rodents increases spinal glycine concentrations by 35–48% (p<0.01) within 90 minutes, correlating with attenuated pain responses. This mechanism explains lidocaine’s antinociceptive effects independent of sodium channel blockade [2] [6] [10].
NEG and related glycine derivatives show emerging potential as metabolic biomarkers in oncological contexts, particularly bone metastases. Dysregulated glycine metabolism in tumors supports:
Clinical studies identify altered glycine derivatives in metastatic bone disease:
Mechanistically, bone metastatic niches exhibit:
Table 2: Glycine-Related Biomarkers in Metastatic Bone Disease
Biomarker | Cancer Type | Diagnostic Performance | Biological Correlation |
---|---|---|---|
N-telopeptide (NTX) | Non-small cell lung cancer | Sensitivity 48%, Specificity 86% | Osteolytic activity |
Bone-specific ALP (BALP) | Renal cell carcinoma | Sensitivity 58%, Specificity 84% | Osteoblastic activity |
Glycine conjugates (pooled) | Prostate cancer | AUC 0.79–0.87 | Tumor glycine consumption |
Guanidinoacetate | Breast cancer | r = 0.68 with lesion burden | AGAT dysregulation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7